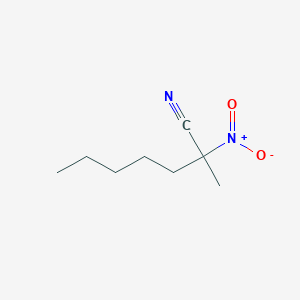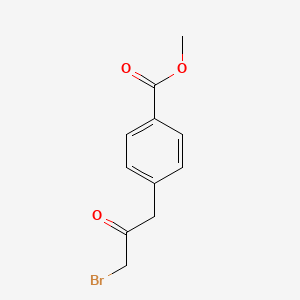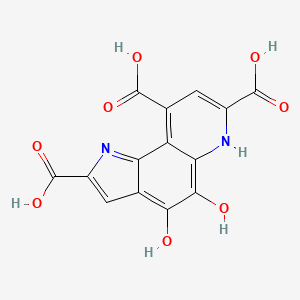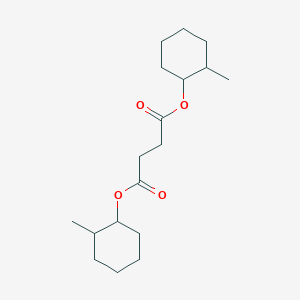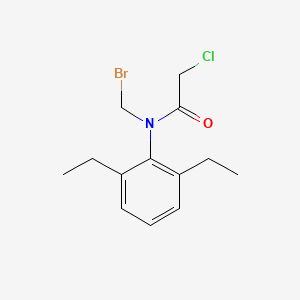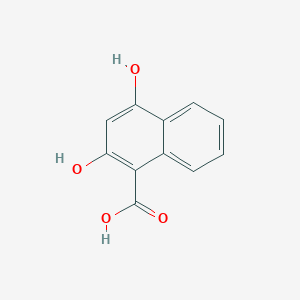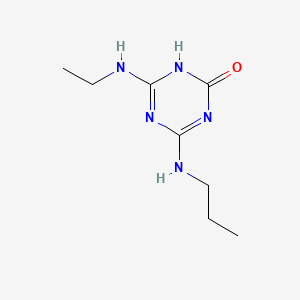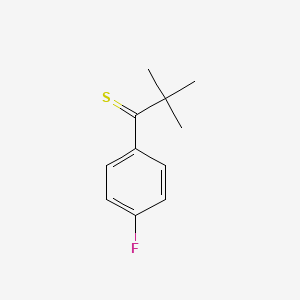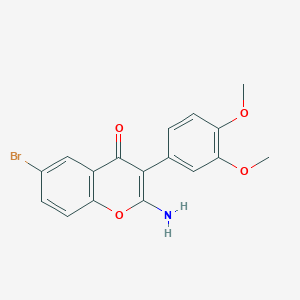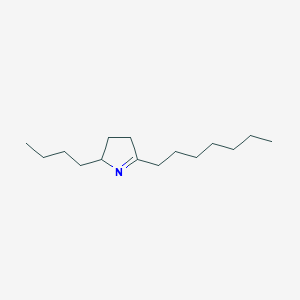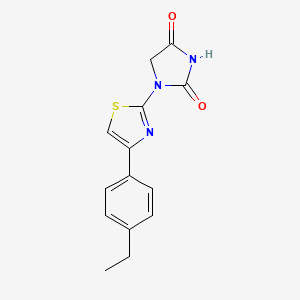
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin is an organic compound that belongs to the class of thiazoles and hydantoins This compound is characterized by the presence of a thiazole ring fused with a hydantoin moiety, and a p-ethylphenyl group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin typically involves the condensation of p-ethylphenylthiourea with glyoxylic acid, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final step involves the formation of the hydantoin ring through a cyclization reaction with urea or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the hydantoin moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Phenyl-2-thiazolyl)hydantoin: Similar structure but lacks the p-ethyl group.
1-(4-(p-Methylphenyl)-2-thiazolyl)hydantoin: Similar structure with a p-methyl group instead of p-ethyl.
1-(4-(p-Chlorophenyl)-2-thiazolyl)hydantoin: Similar structure with a p-chloro group.
Uniqueness
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin is unique due to the presence of the p-ethyl group, which can influence its chemical reactivity and biological activity. The p-ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Propiedades
Número CAS |
78140-06-4 |
|---|---|
Fórmula molecular |
C14H13N3O2S |
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
1-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-2-9-3-5-10(6-4-9)11-8-20-14(15-11)17-7-12(18)16-13(17)19/h3-6,8H,2,7H2,1H3,(H,16,18,19) |
Clave InChI |
WXCWNBMNPNBQCC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CSC(=N2)N3CC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


